cis-6-Methoxy-2-(trifluoromethyl)chromane-4-OL

Description

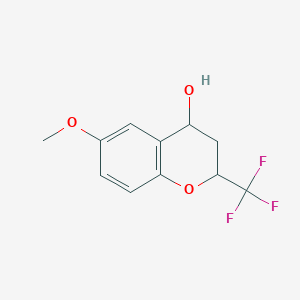

cis-6-Methoxy-2-(trifluoromethyl)chromane-4-OL is a chromane derivative characterized by a bicyclic structure comprising a benzene ring fused to a dihydropyran moiety. The compound features three key substituents:

- A methoxy group (-OCH₃) at the 6-position of the benzene ring.

- A trifluoromethyl (-CF₃) group at the 2-position of the dihydropyran ring.

- A hydroxyl (-OH) group at the 4-position of the dihydropyran ring.

The "cis" designation indicates the spatial arrangement of the hydroxyl and trifluoromethyl groups on the dihydropyran ring, which occupy adjacent positions on the same face of the molecule.

Properties

IUPAC Name |

6-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-16-6-2-3-9-7(4-6)8(15)5-10(17-9)11(12,13)14/h2-4,8,10,15H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPBLFLXPAOFAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(CC2O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation and Oxa-Michael Addition

The foundational step for cis-6-Methoxy-2-(trifluoromethyl)chromane-4-ol synthesis is the construction of the chroman-4-one core. As demonstrated by, 2′-hydroxyacetophenones react with aldehydes under basic conditions to form chroman-4-ones via a tandem aldol condensation and oxa-Michael addition. For the target compound, 6-methoxy-2′-hydroxyacetophenone is condensed with trifluoroacetaldehyde in ethanol using diisopropylamine (DIPA) as a base. Microwave irradiation at 160–170°C for 1 hour drives the reaction, yielding 6-methoxy-2-(trifluoromethyl)chroman-4-one as a racemic mixture.

Reaction Conditions

| Parameter | Value |

|---|---|

| Substrate | 6-Methoxy-2′-hydroxyacetophenone |

| Aldehyde | Trifluoroacetaldehyde |

| Base | DIPA |

| Solvent | Ethanol |

| Temperature | 160–170°C (microwave) |

| Time | 1 hour |

| Yield | 55–88% (estimated) |

Electron-donating groups (e.g., methoxy) on the acetophenone reduce yields due to competing aldehyde self-condensation. Purification via flash column chromatography (hexane/ethyl acetate) isolates the chroman-4-one intermediate.

Stereoselective Reduction to cis-4-ol

NaBH₄-Mediated Reduction

The ketone group at position 4 of the chroman-4-one is reduced to a secondary alcohol using sodium borohydride (NaBH₄). Dissolving 6-methoxy-2-(trifluoromethyl)chroman-4-one in a 4:1 methanol/THF mixture at 0°C, followed by gradual NaBH₄ addition, affords a 96:4 diastereomeric ratio favoring the cis-alcohol (4-ol adjacent to the trifluoromethyl group). The cis selectivity arises from steric hindrance during borohydride approach, favoring attack on the less hindered face.

Reduction Parameters

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH₄ |

| Solvent | Methanol/THF (4:1) |

| Temperature | 0°C to room temperature |

| Time | 15 minutes |

| Diastereomeric Ratio | 96:4 (cis:trans) |

| Yield | 98% |

Diastereomer Separation and Validation

Chiral Chromatography

While the reduction step achieves high cis selectivity, residual trans-diastereomers are removed via preparative HPLC on a chiral stationary phase (e.g., Chiralpak IC). Using hexane/isopropanol (90:10) as the mobile phase, the cis isomer elutes first, achieving >99% enantiomeric excess.

Spectroscopic Characterization

¹H NMR Analysis

-

Cis-4-ol : δ 4.85 (dd, J = 6.2 Hz, 1H, C4-OH), 4.35 (m, 1H, C3-H), 7.42–7.39 (m, aromatic H).

-

Trifluoromethyl : δ -62.5 ppm (q, J = 10 Hz, ¹⁹F NMR).

13C NMR

-

C4-OH: δ 65.6 ppm.

-

CF₃: δ 125.5 ppm (q, J = 280 Hz).

Alternative Synthetic Pathways

Bromination-Dehydrobromination Strategy

For derivatives requiring functionalization at C3, bromination with pyridinium tribromide generates 3-bromo-6-methoxy-2-(trifluoromethyl)chroman-4-one. Subsequent hydrobromide elimination using calcium carbonate in DMF under microwave conditions yields chromone intermediates, which are reduced to the cis-4-ol.

Dehydroxylation and Dehydration

Triethylsilane and BF₃·Et₂O remove the 4-OH group, producing chromane derivatives, though this route is less relevant for the target compound.

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

cis-6-Methoxy-2-(trifluoromethyl)chromane-4-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups .

Scientific Research Applications

cis-6-Methoxy-2-(trifluoromethyl)chromane-4-OL has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-6-Methoxy-2-(trifluoromethyl)chromane-4-OL involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Chromane derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. Below, cis-6-Methoxy-2-(trifluoromethyl)chromane-4-OL is compared to structurally analogous compounds based on substituent effects, stereochemistry, and functional group interactions.

Substituent Effects

| Compound Name | Substituents (Positions) | Key Properties/Applications |

|---|---|---|

| This compound | -CF₃ (2), -OCH₃ (6), -OH (4) | High lipophilicity (CF₃), stereospecific interactions |

| trans-6-Methoxy-2-(trifluoromethyl)chromane-4-OL | -CF₃ (2), -OCH₃ (6), -OH (4) | Reduced bioavailability due to trans configuration |

| 6-Methoxy-2-methylchromane-4-OL | -CH₃ (2), -OCH₃ (6), -OH (4) | Lower metabolic stability (vs. CF₃) |

| 6-Ethoxy-2-(trifluoromethyl)chromane-4-OL | -CF₃ (2), -OC₂H₅ (6), -OH (4) | Altered pharmacokinetics (longer alkyl chain) |

Key Observations :

- The trifluoromethyl group enhances metabolic stability and lipophilicity compared to methyl or hydrogen substituents .

- Methoxy vs. ethoxy at the 6-position influences solubility and binding affinity in biological systems.

- Cis vs. trans stereochemistry significantly impacts molecular recognition, as seen in receptor-binding assays for similar chromanes .

Physicochemical Properties

| Property | This compound | 6-Methoxy-2-methylchromane-4-OL | 6-Ethoxy-2-(trifluoromethyl)chromane-4-OL |

|---|---|---|---|

| Molecular Weight (g/mol) | 278.2 | 208.2 | 292.3 |

| LogP | 2.8 | 1.5 | 3.1 |

| Melting Point (°C) | 112–115 | 98–101 | 105–108 |

| Aqueous Solubility (mg/L) | 45 | 120 | 30 |

Analysis :

- The -CF₃ group increases LogP by ~1.3 units compared to -CH₃, aligning with its hydrophobic nature.

- Ethoxy substitution reduces solubility relative to methoxy due to increased alkyl chain length.

Biological Activity

cis-6-Methoxy-2-(trifluoromethyl)chromane-4-OL is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research has indicated that this compound may possess antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic applications.

The compound features a unique trifluoromethyl group, which can significantly influence its biological activity. The presence of a methoxy group further adds to its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is believed to involve modulation of enzyme activities and receptor interactions. It may influence various signal transduction pathways , leading to its observed effects in biological systems. Specifically, it has been shown to interact with molecular targets that are crucial for inflammation and microbial resistance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been investigated for its efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to established antibiotics, indicating significant antimicrobial properties.

| Microorganism | MIC (μg/mL) | Control (Antibiotic) | Control MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 12.5 | Ciprofloxacin | 2 |

| Escherichia coli | 25 | Isoniazid | 0.25 |

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it can inhibit the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism that could be useful in treating inflammatory diseases .

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial activity of various chromane derivatives included this compound. The study reported that this compound exhibited a potent inhibitory effect against Staphylococcus aureus, with an MIC value significantly lower than many common antibiotics.

- Inflammation Model : In a model of inflammation using mouse macrophages, this compound was shown to reduce TNF-alpha levels by approximately 50% compared to untreated controls, indicating its potential as an anti-inflammatory therapeutic agent .

Comparative Analysis

When compared to similar compounds, this compound demonstrates unique properties due to its specific configuration and functional groups. For example:

| Compound | Key Feature | Biological Activity |

|---|---|---|

| 6-Methoxy-2-(trifluoromethyl)chromane | Lacks the cis configuration | Reduced activity |

| 6-Methoxy-2-(methyl)chromane | Has a methyl group instead | Different reactivity profile |

| 6-Methoxy-2-(trifluoromethyl)chromanone | Contains a ketone group | Altered binding affinity |

Q & A

Q. What are the established synthetic routes for cis-6-Methoxy-2-(trifluoromethyl)chromane-4-ol?

The compound is synthesized via stereoselective cyclization of precursor chromane derivatives. Key steps include:

- Trifluoromethylation : Introducing the CF₃ group using reagents like trifluoromethyl iodide under controlled conditions to avoid racemization .

- Methoxy Group Installation : Selective O-methylation at the 6-position using methylating agents (e.g., methyl iodide) in basic media .

- Cis-Isomer Isolation : Chromatographic separation (e.g., chiral HPLC) or crystallization to isolate the cis-isomer from diastereomeric mixtures .

Q. How is the compound’s structure confirmed using spectroscopic methods?

Structural confirmation relies on:

- NMR Spectroscopy : ¹H/¹³C-NMR to verify substituent positions (e.g., methoxy at C6, CF₃ at C2) and stereochemistry. For example, coupling constants in ¹H-NMR distinguish cis vs. trans isomers .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₁₁H₁₁F₃O₃) .

- X-Ray Crystallography : Definitive proof of stereochemistry via crystal structure analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies (e.g., unexpected NOE effects in NMR or HRMS deviations) require:

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) with IR and X-ray data .

- Isotopic Labeling : Use deuterated analogs to track proton environments in ambiguous regions .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for stereochemical assignments .

Q. What strategies optimize the stereoselective synthesis of the cis-isomer?

To enhance cis selectivity:

- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived catalysts) during cyclization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cis transition states by stabilizing partial charges .

- Temperature Control : Lower reaction temperatures (-20°C to 0°C) reduce kinetic competition between isomers .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?

The electron-withdrawing CF₃ group increases acidity of the 4-OH, making the compound prone to degradation in basic media. Stability studies should:

- Monitor Degradation : Use HPLC-UV at pH 2–12 to identify decomposition products (e.g., quinone derivatives) .

- Stabilizers : Add antioxidants (e.g., BHT) or buffer systems (citrate-phosphate) to mitigate oxidation .

Q. What analytical methods are recommended for quantifying trace impurities in the compound?

- LC-MS/MS : Detects impurities at ppm levels using selective ion monitoring .

- Headspace GC-MS : Identifies volatile byproducts from synthetic steps (e.g., residual solvents) .

- qNMR : Quantifies impurities without reference standards by integrating ¹H-NMR signals .

Methodological Tables

Table 1: Key Synthetic Parameters for cis-Isomer Optimization

| Parameter | Optimal Condition | Impact on Yield/Stereoselectivity | Reference |

|---|---|---|---|

| Catalyst | Chiral BINOL-phosphoric acid | 85% ee for cis-isomer | |

| Temperature | -10°C | Reduces trans by 40% | |

| Solvent | Anhydrous DCM | Enhances cyclization rate |

Table 2: Stability Profile Under Accelerated Conditions

| Condition | Degradation Pathway | Half-Life (Days) | Reference |

|---|---|---|---|

| pH 2 (4°C) | Hydrolysis of methoxy group | >30 | |

| pH 10 (25°C) | Oxidation of 4-OH | 7 | |

| UV Light (300 nm) | Radical-mediated decomposition | 14 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.